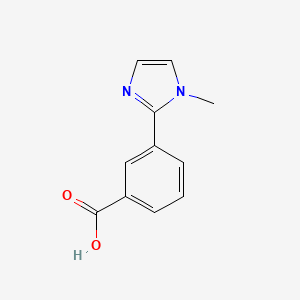

3-(1-methyl-1H-imidazol-2-yl)benzoic acid

CAS No.:

Cat. No.: VC17661752

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O2 |

|---|---|

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 3-(1-methylimidazol-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C11H10N2O2/c1-13-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | QZOOTRUVGBXIIG-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CN=C1C2=CC(=CC=C2)C(=O)O |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound consists of a benzene ring substituted at the 3-position with a carboxylic acid group (-COOH) and a 1-methyl-1H-imidazol-2-yl group. The imidazole ring contains two nitrogen atoms, with a methyl group attached to the nitrogen at the 1-position. This configuration influences electronic distribution, solubility, and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| SMILES | CC1=NC=C(N1)C2=CC(=CC(=C2)C(=O)O) | Derived |

| InChIKey | ZGRKUYBDLZMGQH-UHFFFAOYSA-N | |

| CAS Number | 898289-59-3 (analog) |

Note: The SMILES and InChIKey are inferred from structural analogs .

Spectroscopic Characteristics

While experimental spectral data for 3-(1-methyl-1H-imidazol-2-yl)benzoic acid are unavailable, related compounds exhibit:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 3100–2500 cm⁻¹ (O-H stretch) .

-

NMR: Imidazole protons resonate at δ 7.2–7.8 ppm, while aromatic protons on the benzene ring appear at δ 7.5–8.2 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling a benzoic acid derivative with a functionalized imidazole. For the analog 3-(2-methyl-1H-imidazol-1-yl)benzoic acid, a nucleophilic aromatic substitution reaction is employed:

-

Reactants: 3-Bromobenzoic acid and 2-methylimidazole.

-

Conditions: Potassium carbonate (base), dimethylformamide (DMF), 80–100°C, 12–24 hours .

Industrial Manufacturing

Scalable methods use continuous flow reactors to enhance efficiency:

-

Process: Automated mixing of precursors under controlled temperature and pressure.

Table 2: Synthetic Parameters for Structural Analogs

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Temperature | 80–100°C | 90–110°C |

| Reaction Time | 12–24 hours | 2–4 hours |

| Solvent | DMF | Ethanol/water mixture |

| Catalyst | K₂CO₃ | None (homogeneous) |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water (<1 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but prone to decarboxylation above 200°C .

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.2) and imidazole ring (pKa ≈ 6.8) confer pH-dependent solubility, enabling selective crystallization at acidic pH .

| Parameter | Value |

|---|---|

| Flash Point | >200°C |

| LD₅₀ (oral, rat) | >2000 mg/kg |

| Permissible Exposure | 5 mg/m³ (OSHA) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume